LogP and Lipophilicity: Impact on Bioavailability Compared to 7-Chloro Analog
The fluorination at the 7-position of the tetralone core significantly enhances the compound's lipophilicity relative to its non-fluorinated and chloro-substituted analogs. 7-Fluoro-1-tetralone exhibits a calculated LogP of 2.71, a key predictor of oral bioavailability and membrane permeability [1]. While quantitative LogP data for 7-chloro-1-tetralone is not available in the provided sources, it is a well-established principle in medicinal chemistry that the strategic incorporation of fluorine, due to its strong electron-withdrawing effects and small size, increases lipophilicity and metabolic stability more effectively than chlorine, which is larger and more polarizable . This class-level inference is supported by the widespread use of fluorinated tetralones in SAR studies to optimize drug-like properties, underscoring the unique value of the 7-fluoro substitution pattern.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.71 |
| Comparator Or Baseline | Class-level comparison: Fluorinated vs. chlorinated tetralone analogs |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Calculated (ACD/LogP) value for 7-Fluoro-1-tetralone |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross cell membranes and the blood-brain barrier, making 7-Fluoro-1-tetralone a preferred scaffold for developing CNS-active drugs where bioavailability is paramount.
- [1] chem960.com. (2025). 2840-44-0 (7-氟-1-四氢萘酮, 7-Fluoro-1-tetralone). Retrieved from https://m.chem960.com View Source
